molecular formula C15H20N2O2 B012207 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101055-57-6

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No.: B012207
CAS No.: 101055-57-6
M. Wt: 260.33 g/mol
InChI Key: QMSFVKQUCYMTLD-CQSZACIVSA-N
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Description

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C15H20N2O2. It is known for its unique structure, which includes a benzoyl group, a tert-butyl group, and a methyl group attached to an imidazolidinone ring.

Preparation Methods

The synthesis of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves several steps. One common method includes the reaction of tert-butylamine with benzoyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

101055-57-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(2R)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m1/s1

InChI Key

QMSFVKQUCYMTLD-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)C2=CC=CC=C2)C

SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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